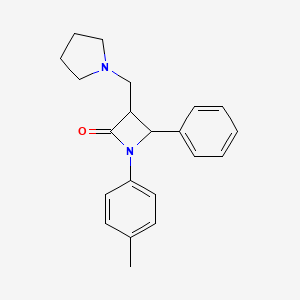
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a synthetic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrrolidinylmethyl group and the phenyl rings in its structure contributes to its unique chemical properties and potential pharmacological effects.
准备方法
The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves several steps, typically starting with the preparation of the azetidinone ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized with pyrrolidine and a suitable catalyst to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .
化学反应分析
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of amides or carboxylic acids.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases, including infections and cancer.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can be compared with other similar compounds, such as:
α-Pyrrolidinohexiophenone: A stimulant compound with a similar pyrrolidinyl group but different pharmacological effects.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Azetidinone derivatives: Other azetidinones have been studied for their potential as antibiotics and anticancer agents, highlighting the versatility of this chemical scaffold.
属性
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-9-11-18(12-10-16)23-20(17-7-3-2-4-8-17)19(21(23)24)15-22-13-5-6-14-22/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWILGFCKYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














